N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Description
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS: 1227955-20-5) is a urea derivative featuring a 4-chlorophenyl group and a substituted pyridine ring. Its molecular formula is C₁₄H₁₁ClF₃N₃O, with a molecular weight of 329.70 g/mol. It is commercially available as a building block or intermediate for pharmaceutical research, supplied by companies such as ChemScene LLC and Advanced Technology & Industrial Co., Ltd. .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-8-11(6-7-12(19-8)14(16,17)18)21-13(22)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGIYLHCNCYNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known by its catalog number NX74507, is a compound that has garnered attention in pharmacological research for its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClF3N3O |
| Molecular Weight | 329.7 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea |
| PubChem CID | 75365591 |
Research indicates that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor plays a critical role in various neurological processes, including cognition and neuroprotection. The modulation of nAChRs can lead to significant therapeutic effects in conditions such as Alzheimer's disease and schizophrenia.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to enhance the activity of α7 nAChRs. For instance, a study reported that derivatives similar to this compound exhibited EC50 values ranging from 0.14 µM to 2.5 µM, indicating potent receptor activation at low concentrations . The maximum modulation observed was as high as 1200% at specific concentrations, suggesting a strong efficacy in enhancing receptor function.
In Vivo Studies
Preclinical models have been used to evaluate the anti-inflammatory properties of this compound. One study highlighted its ability to reduce paw swelling in rats subjected to acute inflammatory challenges, showing comparable effects to standard anti-inflammatory medications like aspirin .
Case Studies
- Neuroprotective Effects : A study involving animal models demonstrated that administration of this compound resulted in improved cognitive functions and reduced neuroinflammation markers, suggesting its potential utility in neurodegenerative diseases .
- Anti-inflammatory Activity : In another case study, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent .
Comparison with Similar Compounds
N-(3-Chlorophenyl)-N'-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (CAS: 933253-86-2)
- Key Differences :
- The chlorophenyl group is in the meta position (3-chloro) compared to the para position (4-chloro) in the target compound.
- The pyridine ring in the target compound is replaced with a pyrimidine ring bearing a pyrrolidinyl substituent.
- Implications :
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS: 1227954-51-9)
- Key Differences :
- A methoxy (-OCH₃) group replaces the chloro (-Cl) group on the phenyl ring.
- Molecular weight: 325.29 g/mol (vs. 329.70 g/mol for the target compound).
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea (CAS: Unavailable)
- Key Differences :
- Bromine (Br) replaces chlorine (Cl) on the phenyl ring.
- The pyridine ring is substituted at position 2 (vs. position 3 in the target compound) with additional chloro and trifluoromethyl groups.
- Implications :
Functional Analogues in Agrochemicals and Pharmaceuticals
Fluometuron (CAS: 2164-17-2) and Isoproturon (CAS: 34123-59-6)
- Key Differences :
- These are simpler dimethyl-substituted ureas (e.g., N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea).
- Applications: Herbicides (fluometuron) and plant growth regulators (isoproturon).
1-Aryltriazole-4-carboxylic Acid Derivatives
- Example : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.
- Key Differences :
- A triazole-carboxylic acid scaffold replaces the urea-pyridine structure.
- Demonstrated antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells).
- Implications :
Structural-Activity Relationship (SAR) Insights
- Key Trends: Chlorophenyl vs. Methoxyphenyl: Chlorine’s electron-withdrawing nature may enhance binding to electrophilic targets (e.g., enzymes), while methoxy groups improve solubility. Pyridine vs. Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, a common feature in agrochemicals and drugs .
Research and Commercial Relevance
The target compound’s structural complexity and commercial availability (e.g., via ChemScene LLC ) position it as a candidate for drug discovery, particularly in kinase inhibition or apoptosis pathways. However, direct bioactivity data for the target compound remain unexplored in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea?
- Methodological Answer : The compound can be synthesized via a urea-forming reaction between 4-chlorophenyl isocyanate and 3-amino-2-methyl-6-(trifluoromethyl)pyridine. Reaction conditions typically involve anhydrous solvents (e.g., THF or DCM) at 0–25°C for 12–24 hours, with yields optimized by stoichiometric control of reactants . For analogous pyridine-urea derivatives, nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) are common precursors .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To assess purity (>95% recommended for biological assays) and confirm molecular weight (expected [M+H]+: ~370.7 g/mol).
- 1H/13C NMR : To verify substituent positions. For example, the trifluoromethyl group on pyridine should show a singlet in 19F NMR at ~−60 ppm, while aromatic protons on the 4-chlorophenyl ring appear as doublets (J ≈ 8.5 Hz) .
- Elemental Analysis : To validate C, H, N, and F content against theoretical values .
Q. What solvent systems are suitable for solubility testing?
- Methodological Answer : Test solubility in DMSO (common stock solution), followed by aqueous buffers (e.g., PBS at pH 7.4) with ≤1% Tween-80 for in vitro assays. For hydrophobic urea derivatives like this, sonication or mild heating (30–40°C) may enhance dissolution .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on related pyridine-urea analogs suggest:
- Pyridine Substituents : The 2-methyl and 6-trifluoromethyl groups enhance steric bulk and electron-withdrawing effects, potentially improving target binding (e.g., kinase or receptor antagonism) .
- Urea Linker : Replacing urea with thiourea or amide groups reduces stability but may alter selectivity.
- Experimental validation requires iterative synthesis and bioassays (e.g., IC50 determination in enzyme inhibition or cell viability assays) .
Q. What strategies resolve contradictory data in biological assay results?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Optimize buffer pH, temperature, and reducing agents (e.g., DTT) to minimize false negatives.
- Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid degradation .
- Impurity Interference : Re-characterize batches using LC-MS to identify byproducts (e.g., hydrolyzed urea derivatives) .
Q. How can researchers study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases or TRPV1 receptors) to identify key binding residues. Prior molecular docking (using software like AutoDock) can guide crystallization conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and monitor via HPLC. Urea derivatives typically degrade via hydrolysis; lyophilization or storage under inert gas (N2/Ar) improves shelf life .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
